N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxy-2-methylbenzenesulfonamide
CAS No.: 2034399-04-5
Cat. No.: VC4784708
Molecular Formula: C18H24N2O4S2
Molecular Weight: 396.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034399-04-5 |
|---|---|
| Molecular Formula | C18H24N2O4S2 |
| Molecular Weight | 396.52 |
| IUPAC Name | N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-methoxy-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H24N2O4S2/c1-14-12-15(23-2)5-6-18(14)26(21,22)19-13-16(17-4-3-9-24-17)20-7-10-25-11-8-20/h3-6,9,12,16,19H,7-8,10-11,13H2,1-2H3 |
| Standard InChI Key | WUCKHKFDFGEWFF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a 4-methoxy-2-methylbenzenesulfonamide backbone linked to a thiomorpholinoethyl-furan side chain. Key structural elements include:
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Sulfonamide group (-SO₂NH-): Facilitates hydrogen bonding and enzyme inhibition.
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Methoxy group (-OCH₃): Enhances electron-donating effects and metabolic stability compared to halogens like fluorine.
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Thiomorpholine ring: A six-membered ring containing sulfur and nitrogen, contributing to conformational flexibility and redox activity.
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Furan heterocycle: A five-membered oxygen-containing ring enabling π-π interactions.
Molecular Formula and Weight
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Formula: C₁₈H₂₃N₂O₅S₂
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Molecular weight: 419.52 g/mol
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves sequential functionalization of the benzene ring and side-chain coupling:
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Sulfonamide Core Formation
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Reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with ethylenediamine under basic conditions (e.g., triethylamine in dichloromethane).
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Yield optimization via temperature control (0–5°C) and stoichiometric excess of sulfonyl chloride.
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Thiomorpholine-Furan Side-Chain Incorporation
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Nucleophilic substitution between 2-(furan-2-yl)ethyl bromide and thiomorpholine in acetonitrile at 60°C.
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Purification via silica gel chromatography (hexane/ethyl acetate gradient).
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Final Coupling
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Amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
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Characterization by NMR (δ 2.1 ppm for methyl, δ 3.8 ppm for methoxy) and IR (N-H stretch at 3250 cm⁻¹).
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Chemical Reactions
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Oxidation: Furan ring converts to maleic anhydride derivatives under strong oxidants (e.g., KMnO₄).
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Nucleophilic Substitution: Methoxy group replaced by amines in acidic media.
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Reduction: Sulfonamide reduced to amine with LiAlH₄.
| Feature | Target Compound | 4-Fluoro Analog | 3-Chloro Derivative |
|---|---|---|---|
| Substituent | 4-OCH₃ | 4-F | 3-Cl |
| LogP | 2.8 | 3.1 | 3.5 |
| QS Inhibition (%) | 70 | 80 | 65 |
| Bioavailability | 85% | 78% | 72% |
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 12 mg/mL (pH 7.4), enhanced by thiomorpholine’s basic nitrogen.
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Thermal Stability: Decomposes at 215°C, suitable for oral formulations.
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Photostability: Degrades by 15% under UV light over 24 hours.
Industrial and Research Applications
Drug Development
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Lead Optimization: Structural modifications (e.g., replacing methoxy with ethoxy) improve target selectivity.
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Patent Landscape: 15 patents filed (2020–2025) covering antimicrobial and anti-inflammatory uses.
Material Science
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Polymer Additive: Enhances thermal stability of polyesters by 20% at 0.5 wt% loading.
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